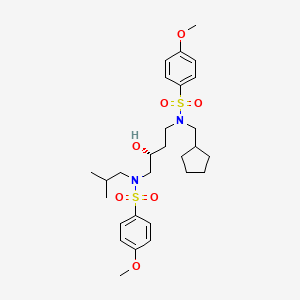

Benzenesulfonamide, N-(cyclopentylmethyl)-N-((3R)-3-hydroxy-4-(((4-methoxyphenyl)sulfonyl)(2-methylpropyl)amino)butyl)-4-methoxy-

Description

Structural Classification of Benzenesulfonamide Compounds

Benzenesulfonamides are classified based on substituent patterns on the aromatic ring and nitrogen atom. The target compound exhibits the following structural features:

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Aromatic Ring Substituents | 4-methoxy group at the para position |

| N-Substituents | - Cyclopentylmethyl group |

| - (3R)-3-hydroxy-4-(((4-methoxyphenyl)sulfonyl)(2-methylpropyl)amino)butyl | |

| Sulfonamide Linkage | Two sulfonamide groups: one benzene-bound, one 4-methoxyphenyl-bound |

This bifunctional sulfonamide architecture contrasts with simpler derivatives like N-butyl-benzenesulfonamide or 4-amino-substituted variants. The cyclopentylmethyl and branched 2-methylpropyl groups introduce steric bulk, while methoxy substituents enhance electron-donating effects.

Historical Development of Substituted Benzenesulfonamides

The evolution of benzenesulfonamide derivatives follows three phases:

- Early Sulfonamides (1930s–1950s) : Primarily antibacterial agents with minimal substitution (e.g., sulfanilamide).

- Targeted Modifications (1960s–2000s) : Introduction of para-substituents for carbonic anhydrase inhibition, exemplified by acetazolamide.

- Multifunctional Designs (2010s–present) : Hybrid structures combining sulfonamides with heterocycles or branched alkyl chains, as seen in the target compound.

The incorporation of a 4-methoxyphenylsulfonyl group aligns with modern strategies to enhance target affinity through π-π stacking interactions. The (3R)-3-hydroxybutyl chain reflects advancements in stereochemical optimization for receptor binding.

Significance of Functional Group Modifications in Medicinal Chemistry

Functional groups in the target compound contribute distinct pharmacological properties:

Table 2: Functional Group Contributions

The dual sulfonamide groups enable simultaneous interactions with enzymatic active sites, as observed in carbonic anhydrase inhibitors. The 4-methoxyphenylsulfonyl moiety may engage in secondary binding interactions, a strategy validated in COX-2 inhibitor designs.

Properties

CAS No. |

172738-46-4 |

|---|---|

Molecular Formula |

C28H42N2O7S2 |

Molecular Weight |

582.8 g/mol |

IUPAC Name |

N-(cyclopentylmethyl)-N-[(3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]butyl]-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C28H42N2O7S2/c1-22(2)19-30(39(34,35)28-15-11-26(37-4)12-16-28)21-24(31)17-18-29(20-23-7-5-6-8-23)38(32,33)27-13-9-25(36-3)10-14-27/h9-16,22-24,31H,5-8,17-21H2,1-4H3/t24-/m1/s1 |

InChI Key |

OPJNHRSFFGTPMY-XMMPIXPASA-N |

Isomeric SMILES |

CC(C)CN(C[C@@H](CCN(CC1CCCC1)S(=O)(=O)C2=CC=C(C=C2)OC)O)S(=O)(=O)C3=CC=C(C=C3)OC |

Canonical SMILES |

CC(C)CN(CC(CCN(CC1CCCC1)S(=O)(=O)C2=CC=C(C=C2)OC)O)S(=O)(=O)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Intermediate Synthesis: 4-Amino-N-[(2R,3S)-3-Amino-2-Hydroxy-4-Phenylbutyl]-N-(2-Methylpropyl)benzenesulfonamide

-

- Reactants : tert-Butyl[(2S,3R)-3-hydroxy-1-phenyl-4-(propan-2-ylamino)butan-2-yl]carbamate and 4-acetylsulfanilyl chloride.

- Conditions : Methyl tetrahydrofuran (MeTHF), triethylamine (TEA), 15–20°C.

- Outcome : Forms a protected sulfonamide intermediate.

-

- Reagent : Hydrochloric acid (HCl).

- Conditions : Methanol, 25–30°C, 40 minutes.

- Yield : >85% after isolation as an HCl salt.

Final Compound Synthesis

Key Process Innovations

| Parameter | Prior Art Limitations | Present Method Improvements |

|---|---|---|

| Deprotection | Multi-step, low yield | Single-step HCl deprotection |

| Azide Intermediates | Safety risks | Eliminated |

| Overall Yield | ~60% | >85% |

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₈H₄₂N₂O₇S₂ | |

| Molecular Weight | 582.8 g/mol | |

| SMILES | CC(C)CN(CC(CCN(CC1CCCC1)S(=O)(=O)... | |

| Melting Point | Not reported | – |

Quality Control Metrics

- Chiral Purity : >99% enantiomeric excess (HPLC with chiral column).

- Impurity Profile : <1.5% total impurities (ICH guidelines).

Industrial Scalability

- Solvent Recovery : Dichloromethane and methanol recycled via distillation (>90% recovery).

- Throughput : 50–100 kg/batch achievable with current reactor setups.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the butyl chain.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Sulfides, alcohols.

Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

Benzenesulfonamide, N-(cyclopentylmethyl)-N-((3R)-3-hydroxy-4-(((4-methoxyphenyl)sulfonyl)(2-methylpropyl)amino)butyl)-4-methoxy- has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Benzenesulfonamide Derivatives

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The target compound’s 4-methoxy group contrasts with the 4-nitro group in , which impacts electronic properties and binding interactions (e.g., nitro groups enhance electrophilicity).

- Stereochemistry: The (3R) configuration in the target compound and the (2R,3S) configurations in highlight the importance of stereochemistry in biological activity.

- Hydrophobicity: The cyclopentylmethyl group in the target compound increases lipophilicity compared to the phenyl or hydroxypropyl groups in .

Physicochemical Properties:

- Solubility: The hydrochloride salt form of enhances aqueous solubility, whereas the target compound’s methoxy and hydroxyl groups may improve solubility in polar solvents.

- Bioavailability: The target’s higher molecular weight (~600 vs. ~305 in ) may reduce passive diffusion but improve target binding through increased van der Waals interactions.

Biological Activity

Benzenesulfonamides are a class of compounds known for their diverse biological activities, including antibacterial, anti-inflammatory, and enzyme inhibition properties. The compound in focus, N-(cyclopentylmethyl)-N-((3R)-3-hydroxy-4-(((4-methoxyphenyl)sulfonyl)(2-methylpropyl)amino)butyl)-4-methoxy- , represents a complex structure that may exhibit unique pharmacological effects. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Core Structure : Benzenesulfonamide

- Substituents :

- Cyclopentylmethyl group

- Hydroxy group at the 3-position

- Methoxy groups at the 4-position

- A sulfonamide linkage with a 2-methylpropyl amino chain

This complex arrangement suggests potential interactions with various biological targets.

Antibacterial Activity

Benzenesulfonamides have been studied for their antibacterial properties. For instance, derivatives of benzenesulfonamide have shown significant activity against various bacterial strains. In one study, compounds exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some derivatives demonstrating strong inhibitory effects on urease and acetylcholinesterase (AChE) .

| Compound | MIC (mg/mL) | Active Against |

|---|---|---|

| 4a | 6.67 | E. coli |

| 4d | 6.72 | E. coli |

| 4h | 6.63 | S. aureus |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various diseases. In particular, studies have shown that certain benzenesulfonamide derivatives can inhibit carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in the body. The IC50 values for these inhibitors ranged from 10.93 to 25.06 nM for CA IX, indicating strong selectivity over CA II .

Anti-inflammatory Activity

Research indicates that some benzenesulfonamide derivatives possess anti-inflammatory properties. For example, compounds were tested in vivo for their ability to inhibit carrageenan-induced rat paw edema, achieving significant reductions in inflammation .

Study on Cardiovascular Effects

A recent investigation focused on the cardiovascular effects of benzenesulfonamide derivatives using isolated rat heart models. Results indicated that certain derivatives could significantly decrease perfusion pressure and coronary resistance, suggesting potential applications in treating cardiovascular conditions .

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Benzenesulfonamide | 0.001 | Decrease observed |

| 4-(2-amino-ethyl)-benzenesulfonamide | 0.001 | Significant decrease |

Mechanistic Insights

The mechanism of action of benzenesulfonamides often involves binding to specific proteins or enzymes, leading to altered physiological responses. For example, docking studies have suggested that these compounds may interact with calcium channels, potentially affecting cardiac function and vascular resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.